Cas no 14090-83-6 (Acetic acid,2-(phenylsulfinyl)-, methyl ester)
14090-83-6 structure
Product Name:Acetic acid,2-(phenylsulfinyl)-, methyl ester
N.o CAS:14090-83-6
MF:C9H10O3S
MW:198.238901615143
CID:188692
PubChem ID:24854255
Update Time:2025-10-28
Acetic acid,2-(phenylsulfinyl)-, methyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Acetic acid,2-(phenylsulfinyl)-, methyl ester
- methyl 2-(benzenesulfinyl)acetate
- methyl 2-(phenylsulfinyl)acetate
- METHYL 2-(PHENYLSULPHINYL)ACETATE
- modafinilIntermediate
- DL-methyl (phenylsulfinyl)acetate
- GNF-Pf-1921
- Methyl 2-phenylsulfinylacetate
- methyl benzenesulfinylacetate
- Methyl(phenylsulfinyl)acetate
- Methoxycarbonylmethyl phenyl sulfoxide
- Einecs 237-936-6
- methyl (phenylsulphinyl)acetate
- (Phenylsulfinyl)acetic acid methyl ester
- Methyl (phenylsulfinyl)acetate
- Modafinil InterMediate
- Methyl 2-phenylsulfinylacetate 98%
- METHYL (+/-)-(PHENYLSULFINYL)ACETATE, 98 %
- FT-0628394
- Acetic acid, (phenylsulfinyl)-, methyl ester
- NSC-620050
- SCHEMBL1713129
- J-007430
- CHEMBL601542
- PD011785
- Methyl (benzenesulfinyl)acetate
- MixCom1_000019
- Maybridge1_000019
- 14090-83-6
- NCI60_005928
- dl-Methyl(phenylsulfonyl)acetate
- NCIMech_000187
- AKOS009158978
- MFCD00002087
- NS00051486
- NSC620050
- methyl-(phenylsulfinyl)acetate
- Methyl 2-phenylsulfinylacetate, 98%
- DTXSID00930939
-
- MDL: MFCD00002087
- Inchi: 1S/C9H10O3S/c1-12-9(10)7-13(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3
- Chave InChI: JPPXZUDQIXZLIL-UHFFFAOYSA-N
- SMILES: S(CC(=O)OC)(C1C=CC=CC=1)=O
Propriedades Computadas
- Massa Exacta: 198.03500
- Massa monoisotópica: 198.03506535g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 197
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 62.6Ų
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 1.1
Propriedades Experimentais
- Cor/Forma: 不可用
- Densidade: 1.29±0.1 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 52-54 °C (lit.)
- Ponto de ebulição: 130-131 °C/0.5 mmHg(lit.)
- Ponto de Flash: 华氏:235.4 °F
摄氏:113 °C - Índice de Refracção: 1.5250 (estimate)
- Solubilidade: 微溶 (8.5 g/L) (25 ºC),
- PSA: 62.58000
- LogP: 1.83290
- Solubilidade: 不可用
Acetic acid,2-(phenylsulfinyl)-, methyl ester Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: S22-S24/25
Acetic acid,2-(phenylsulfinyl)-, methyl ester Dados aduaneiros
- CÓDIGO SH:2930909090
- Dados aduaneiros:
中国海关编码:
2930909090概述:
2930909090. 其他有机硫化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Acetic acid,2-(phenylsulfinyl)-, methyl ester Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 237582-5G |
Acetic acid,2-(phenylsulfinyl)-, methyl ester |
14090-83-6 | 98% | 5G |
¥1728.75 | 2022-02-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-250345-5 g |
Methyl 2-phenylsulfinylacetate, |
14090-83-6 | 5g |
¥1,106.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-250345-5g |
Methyl 2-phenylsulfinylacetate, |
14090-83-6 | 5g |
¥1106.00 | 2023-09-05 |
Acetic acid,2-(phenylsulfinyl)-, methyl ester Literatura Relacionada
-
John F. Bower,Suda Chakthong,Jakub ?venda,Andrew J. Williams,Ron M. Lawrence,Peter Szeto,Timothy Gallagher Org. Biomol. Chem. 2006 4 1868
-
Abbas Amini Manesh,Fereshteh Hosseini Eshbala,Saba Hemmati,Hojat Veisi RSC Adv. 2015 5 70265
-
Jo?o M. S. Cardoso,Beatriz Royo Chem. Commun. 2012 48 4944
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